molecular formula C22H18FN5 B11321457 7-(4-fluorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(4-fluorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11321457
M. Wt: 371.4 g/mol
InChI Key: CGRQOYHSXJNJBT-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: is a heterocyclic compound that belongs to the class of fused triazolo-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a combination of fluorophenyl and methylphenyl groups, contributes to its distinct chemical properties and potential therapeutic benefits.

Preparation Methods

The synthesis of 7-(4-fluorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of hydrazonyl bromides with active methylene compounds to form tetrasubstituted pyrazole derivatives. These intermediates are then subjected to further reactions with formamide, formic acid, and triethyl orthoformate to yield the desired triazolo-pyrimidine scaffold .

Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

7-(4-fluorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methylphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or demethylated products.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as adenosine receptors. The compound acts as an antagonist, binding to these receptors and inhibiting their activity. This can lead to various biological effects, including antimicrobial and anti-inflammatory responses .

Comparison with Similar Compounds

Similar compounds include other triazolo-pyrimidine derivatives, such as:

Compared to these compounds, 7-(4-fluorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of fluorophenyl and methylphenyl groups, which may enhance its biological activity and specificity.

Properties

Molecular Formula

C22H18FN5

Molecular Weight

371.4 g/mol

IUPAC Name

10-(4-fluorophenyl)-11,12-dimethyl-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18FN5/c1-13-4-6-16(7-5-13)20-25-22-19-14(2)15(3)28(18-10-8-17(23)9-11-18)21(19)24-12-27(22)26-20/h4-12H,1-3H3

InChI Key

CGRQOYHSXJNJBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=C(C=C5)F)C)C

Origin of Product

United States

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